- A unique single carboxylate-bridged spin-frustrated chiral Mn(II) metallatriangle, Dalton Transactions, 2010, 39(42), 10286-10292

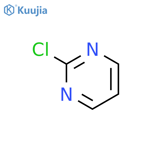

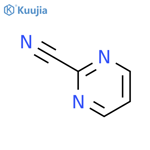

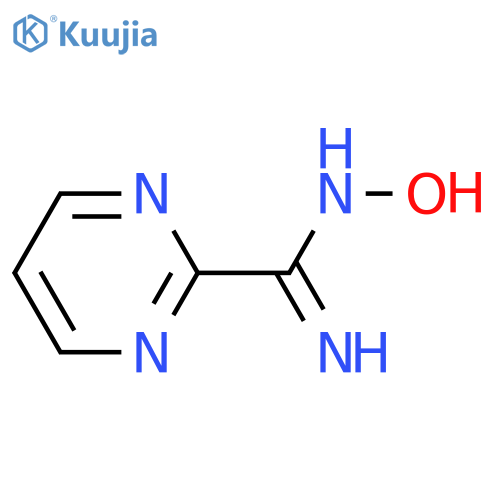

Cas no 90993-49-0 ((Z)-N'-hydroxypyrimidine-2-carboximidamide)

90993-49-0 structure

Nombre del producto:(Z)-N'-hydroxypyrimidine-2-carboximidamide

Número CAS:90993-49-0

MF:C5H6N4O

Megavatios:138.127339839935

MDL:MFCD09751609

CID:799080

PubChem ID:135568469

(Z)-N'-hydroxypyrimidine-2-carboximidamide Propiedades químicas y físicas

Nombre e identificación

-

- N-Hydroxypyrimidine-2-carboximidamide

- Pyrimidine-2-carboxamidoxime

- 2-Pyrimidinecarboximidamide,N-hydroxy-

- N‐HYDROXY‐2‐PYRIMIDINECARBOXIMIDAMIDE

- N'-Hydroxypyrimidine-2-carboximidamide

- 2-pyrimidineamidoxime

- N-Hydroxy-2-pyrimidinecarboximidamide

- N'-hydroxy-pyrimidine-2-carboxamidine

- pyrimidine-2-carboxamide oxime

- 2-Pyrimidinecarboxamidoxime (7CI)

- N-Hydroxy-2-pyrimidinecarboximidamide (ACI)

- N′-Hydroxypyrimidine-2-carboximidamide

- n'-hydroxy-2-pyrimidinecarboximidamide

- F2195-0001

- LS-04712

- Z441830520

- SCHEMBL641368

- 90993-49-0

- AKOS001489689

- AKOS022185591

- 1396764-45-6

- 2-pyrimidinecarboximidamide, N'-hydroxy-

- EN300-45092

- (Z)-N'-hydroxypyrimidine-2-carboximidamide

- ALBB-014815

-

- MDL: MFCD09751609

- Renchi: 1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9)

- Clave inchi: MTMYDZFBFHZRIJ-UHFFFAOYSA-N

- Sonrisas: N=C(C1N=CC=CN=1)NO

Atributos calculados

- Calidad precisa: 138.05400

- Masa isotópica única: 138.054

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 0

- Complejidad: 228

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 1

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 79.8A^2

- Xlogp3: -0.9

Propiedades experimentales

- Color / forma: No data available

- Denso: 1.5±0.1 g/cm3

- Punto de fusión: 230-235℃

- Punto de ebullición: 410.9±28.0 °C at 760 mmHg

- Punto de inflamación: 202.3±24.0 °C

- índice de refracción: 1.68

- PSA: 84.39000

- Logp: 0.27140

- Presión de vapor: 0.0±1.0 mmHg at 25°C

(Z)-N'-hydroxypyrimidine-2-carboximidamide Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

-

Declaración de advertencia:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(Z)-N'-hydroxypyrimidine-2-carboximidamide PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1054418-5g |

2-Pyrimidinecarboximidamide,N-hydroxy- |

90993-49-0 | 97% | 5g |

$975 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1054418-1g |

2-Pyrimidinecarboximidamide,N-hydroxy- |

90993-49-0 | 97% | 1g |

$85 | 2024-06-06 | |

| TRC | H909930-10mg |

N'-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 10mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141059-1g |

N-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 97% | 1g |

¥ƅƻƠ | 2023-07-25 | |

| Life Chemicals | F2195-0001-1g |

(Z)-N'-hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 1g |

$28.0 | 2023-11-21 | |

| Chemenu | CM275837-1g |

N-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 1g |

$74 | 2024-07-20 | |

| Life Chemicals | F2195-0001-10g |

(Z)-N'-hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 10g |

$195.0 | 2023-11-21 | |

| Chemenu | CM275837-25g |

N-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 25g |

$303 | 2021-08-18 | |

| A2B Chem LLC | AH82137-5g |

N'-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 5g |

$100.00 | 2024-05-20 | |

| Aaron | AR00GSCL-250mg |

2-Pyrimidinecarboximidamide,N-hydroxy- |

90993-49-0 | 95% | 250mg |

$14.00 | 2025-01-24 |

(Z)-N'-hydroxypyrimidine-2-carboximidamide Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Dabco Solvents: Dimethyl sulfoxide ; rt

1.2 Reagents: Hydroxyamine hydrochloride ; 20 h, rt

1.2 Reagents: Hydroxyamine hydrochloride ; 20 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt

1.2 Solvents: Ethanol ; rt; 2 h, reflux

1.2 Solvents: Ethanol ; rt; 2 h, reflux

Referencia

- Use of 2-pyrimidineamidoxime to generate polynuclear homo-/heterometallic assemblies: synthesis, crystal structures and magnetic study with theoretical investigations on the exchange mechanism, Dalton Transactions, 2010, 39(41), 9766-9778

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt

1.2 Solvents: Ethanol ; rt; 2 h, rt → reflux

1.2 Solvents: Ethanol ; rt; 2 h, rt → reflux

Referencia

- Structural variation from trinuclears to 1D chains: Syntheses, structures and properties, Applied Organometallic Chemistry, 2019, 33(4),

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Methanol ; overnight, rt

Referencia

- Potent and Selective Nonpeptidic Inhibitors of Procollagen C-Proteinase, Journal of Medicinal Chemistry, 2007, 50(15), 3442-3456

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Water ; rt; 14 h, 70 °C; 70 °C → rt

1.2 Reagents: Sodium chloride Solvents: Water ; rt

1.2 Reagents: Sodium chloride Solvents: Water ; rt

Referencia

- Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome Inhibitors, Journal of Medicinal Chemistry, 2013, 56(10), 3783-3805

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate , Hydroxylamine Solvents: Ethanol , Water

Referencia

- Synthesis, molecular docking, and biological testing of new selective inhibitors of glycogen synthase kinase 3β, Pharmaceutical Chemistry Journal, 2009, 43(3), 148-153

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol ; 30 min, rt

1.2 2 h, reflux

1.2 2 h, reflux

Referencia

- Structure-based bioisosterism design, synthesis, insecticidal activity and structure-activity relationship (SAR) of anthranilic diamide analogues containing 1,2,4-oxadiazole rings, Pest Management Science, 2017, 73(5), 917-924

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol ; reflux

Referencia

- Ethionamide Boosters. 2. Combining Bioisosteric Replacement and Structure-Based Drug Design To Solve Pharmacokinetic Issues in a Series of Potent 1,2,4-Oxadiazole EthR Inhibitors, Journal of Medicinal Chemistry, 2012, 55(1), 68-83

(Z)-N'-hydroxypyrimidine-2-carboximidamide Raw materials

(Z)-N'-hydroxypyrimidine-2-carboximidamide Preparation Products

(Z)-N'-hydroxypyrimidine-2-carboximidamide Literatura relevante

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

90993-49-0 ((Z)-N'-hydroxypyrimidine-2-carboximidamide) Productos relacionados

- 1805588-51-5(3,4-Bis(trifluoromethyl)-2-hydroxybenzamide)

- 2096986-73-9(3-2-(tert-Butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-ylpropanoic acid)

- 1235256-58-2(N-4-({1-(pyridin-2-yl)piperidin-4-ylmethyl}sulfamoyl)phenylacetamide)

- 2411199-28-3(tert-butyl N-({4-2-(2-chloroacetamido)ethoxyoxan-4-yl}methyl)carbamate)

- 1443310-00-6(4-iso-Butoxy-3-fluorobenzoyl chloride)

- 53458-58-5((2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol)

- 2229313-40-8(tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)-2-methylpropylcarbamate)

- 1325559-19-0(Mefenamic acid-(benzoic ring-13C6))

- 2138033-04-0(tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate)

- 1461708-96-2(4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline)

Proveedores recomendados

Shanghai Xinsi New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Changzhou Guanjia Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote